molecular formula C17H19N5O3S B5054052 5-{[2-(methylthio)phenoxy]methyl}-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-3-isoxazolecarboxamide

5-{[2-(methylthio)phenoxy]methyl}-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-3-isoxazolecarboxamide

Cat. No.: B5054052
M. Wt: 373.4 g/mol
InChI Key: WVMNCDOLWBCDSO-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a methylthio group, a phenoxy group, an isoxazole ring, and a 1,2,4-triazole ring. These functional groups suggest that the compound could have interesting chemical and biological properties .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized using a variety of methods. For example, N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides can be synthesized using succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the target it interacts with. For example, some 1,2,4-triazole derivatives have been found to have anticancer activity, possibly due to their ability to interact with certain enzymes in cancer cells .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Some compounds with similar structures have shown cytotoxic activity, suggesting that they should be handled with care .

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, investigating its reactivity, and studying its biological activity. Such research could provide valuable information about the potential uses of this compound .

Properties

IUPAC Name

5-[(2-methylsulfanylphenoxy)methyl]-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3S/c1-12(8-22-11-18-10-19-22)20-17(23)14-7-13(25-21-14)9-24-15-5-3-4-6-16(15)26-2/h3-7,10-12H,8-9H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMNCDOLWBCDSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC=N1)NC(=O)C2=NOC(=C2)COC3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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